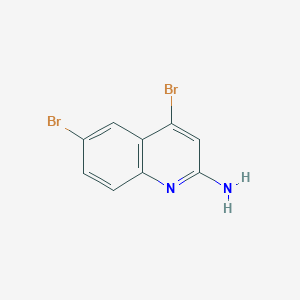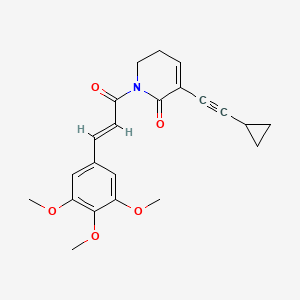![molecular formula C42H24 B15250559 Dibenzo[f,j]phenanthro[9,10-s]picene CAS No. 190-23-8](/img/structure/B15250559.png)
Dibenzo[f,j]phenanthro[9,10-s]picene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[f,j]phenanthro[9,10-s]picene is a polycyclic aromatic hydrocarbon with the molecular formula C42H24 and a molecular weight of 528.64 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[f,j]phenanthro[9,10-s]picene typically involves the cyclodehydrogenation of suitable precursors. One common method includes the vacuum pyrolysis of phenanthrene-9,10-dicarboxylic anhydride . This process requires high temperatures and controlled conditions to ensure the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis and industrial chemistry may pave the way for more efficient production techniques in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo[f,j]phenanthro[9,10-s]picene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo[f,j]phenanthro[9,10-s]picene has several scientific research applications:
Biology: Research into its interactions with biological molecules can provide insights into the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Although not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
Industry: Its unique properties make it a candidate for use in organic electronics and materials science.
Wirkmechanismus
The mechanism of action of Dibenzo[f,j]phenanthro[9,10-s]picene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the electronic properties of the compound and influence its reactivity in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexabenzotriphenylene: This compound shares a similar polycyclic structure and is often studied alongside Dibenzo[f,j]phenanthro[9,10-s]picene.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon that serves as a precursor in the synthesis of more complex structures like this compound.
Uniqueness
This compound is unique due to its extended aromatic system, which imparts distinct electronic properties and reactivity compared to simpler polycyclic aromatic hydrocarbons. Its complex structure also makes it a valuable model for studying the behavior of large aromatic systems in various scientific contexts .
Eigenschaften
CAS-Nummer |
190-23-8 |
|---|---|
Molekularformel |
C42H24 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
decacyclo[28.12.0.02,15.03,8.09,14.016,29.017,22.023,28.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41-henicosaene |
InChI |
InChI=1S/C42H24/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-37(31)39-33-21-9-3-15-27(33)28-16-5-11-23-35(28)41(39)42-36-24-12-6-18-30(36)29-17-4-10-22-34(29)40(38)42/h1-24H |
InChI-Schlüssel |
YJPAVAGSCBGPCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C5C6=CC=CC=C6C7=CC=CC=C7C5=C8C9=CC=CC=C9C1=CC=CC=C1C8=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
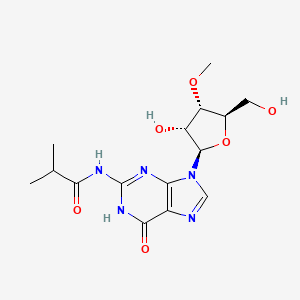
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
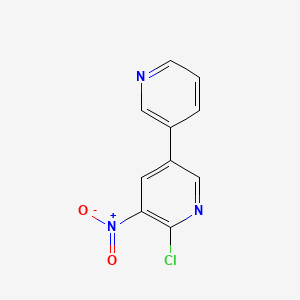

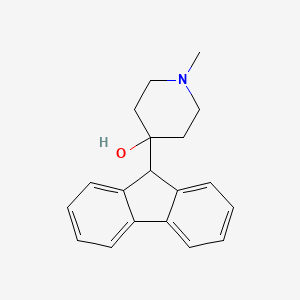
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
